2-Hexadecyne
Description
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Properties
CAS No. |
629-75-4 |
|---|---|
Molecular Formula |
C16H30 |
Molecular Weight |
222.41 g/mol |
IUPAC Name |
hexadec-2-yne |
InChI |
InChI=1S/C16H30/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3,5,7-16H2,1-2H3 |
InChI Key |
QYOCOJVJMRFVPG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC#CC |
Origin of Product |
United States |
Foundational & Exploratory
Introduction: Beyond Isomerism—A Tale of Two Alkynes
An In-Depth Technical Guide to the Core Reactivity Differences Between Internal and Terminal C16 Alkyne Isomers
For Researchers, Scientists, and Drug Development Professionals
Alkynes, hydrocarbons defined by a carbon-carbon triple bond, are foundational building blocks in organic synthesis and medicinal chemistry.[1][2] Their unique linear geometry and electron-rich π-systems offer a rigid scaffold and versatile reactivity that is highly sought after in the design of complex molecules and active pharmaceutical ingredients (APIs).[2][3] When considering a long-chain alkyne such as a C16 isomer, the seemingly subtle distinction of the triple bond's location—at the terminus of the chain (a terminal alkyne) or within it (an internal alkyne)—is not merely a matter of nomenclature. This positional difference dictates a profound divergence in electronic properties, steric accessibility, and, consequently, chemical reactivity.
This guide provides an in-depth exploration of these differences, moving beyond textbook examples to offer field-proven insights relevant to professionals in drug discovery and development. We will dissect the fundamental structural and electronic disparities between terminal and internal C16 alkynes and illustrate how these differences manifest in key synthetic transformations.
Part 1: The Structural and Electronic Divide
The reactivity of an alkyne is governed by the hybridization of its carbon atoms and the environment surrounding the triple bond. The sp-hybridized carbons create a linear geometry, but the presence or absence of a terminal hydrogen atom is the critical point of divergence.[4][5]
The Defining Feature: Acidity of the Acetylenic Proton
The most significant difference between a terminal alkyne (e.g., 1-hexadecyne) and an internal alkyne (e.g., 8-hexadecyne) is the presence of an acidic proton on the sp-hybridized carbon of the terminal isomer.[6]
-
Enhanced Acidity: Terminal alkynes are significantly more acidic (pKa ≈ 25) than their alkene (pKa ≈ 44) and alkane (pKa ≈ 50) counterparts.[2][7] This acidity stems from the high degree of s-character (50%) in the sp-hybridized orbital containing the C-H bond.[8] When the proton is removed, the resulting lone pair on the carbon resides in this sp orbital, holding the negative charge closer to the nucleus and creating a relatively stable conjugate base known as an acetylide anion .[7][8]
-
Synthetic Gateway: This acidity allows terminal alkynes to be easily deprotonated by a strong base, such as sodium amide (NaNH₂), to form a potent carbon nucleophile.[8][9] Internal alkynes, lacking this acidic proton, cannot undergo this transformation. This opens up an entire class of C-C bond-forming reactions exclusively for terminal alkynes.
Steric and Electronic Factors
While the acetylenic proton is the primary differentiator, steric and electronic effects also play a crucial role in modulating reactivity.
-
Steric Hindrance: Internal alkynes are inherently more sterically crowded around the triple bond compared to terminal alkynes. This steric bulk can influence the rate of reactions, with catalysts and reagents having more restricted access to the π-system of internal alkynes.[10][11][12] Conversely, for some catalytic systems, the reduced steric hindrance of terminal alkynes can lead to undesired side reactions or over-reduction.[13]
-
Stability: Internal alkynes are generally more thermodynamically stable than their terminal isomers.[2][14] This increased stability is attributed to hyperconjugation, where the neighboring C-H sigma bonds of the alkyl substituents donate electron density into the π-system of the alkyne.
Spectroscopic Differentiation
Distinguishing between internal and terminal C16 isomers is straightforward using standard spectroscopic techniques.
Table 1: Spectroscopic Differentiation of C16 Alkyne Isomers
| Isomer Type | Technique | Characteristic Signal | Typical Chemical Shift / Frequency |
| Terminal | IR Spectroscopy | ≡C-H stretch (strong, sharp) | 3260-3330 cm⁻¹[15][16] |
| C≡C stretch (weak to medium) | 2100-2260 cm⁻¹[15][16] | ||
| ¹H-NMR | Acetylenic Proton (≡C-H) | δ 1.7-3.1 ppm[15][17] | |
| ¹³C-NMR | Substituted Carbon (R-C ≡) | δ 70-100 ppm[17] | |
| Terminal Carbon (≡C -H) | δ 65-85 ppm[17] | ||
| Internal | IR Spectroscopy | ≡C-H stretch | Absent[16][18] |
| C≡C stretch (very weak or absent) | 2100-2260 cm⁻¹[15][18] | ||
| ¹H-NMR | Acetylenic Proton (≡C-H) | Absent | |
| ¹³C-NMR | Internal Carbons (R-C ≡C -R') | δ 70-100 ppm[17] |
Part 2: Comparative Reactivity in Key Synthetic Transformations
The fundamental differences outlined above lead to distinct outcomes in common synthetic reactions critical to drug development.
Acid-Base Chemistry and Nucleophilic Alkylation (Terminal Alkyne Exclusive)
The ability to form an acetylide anion makes terminal alkynes powerful synthons for constructing larger, more complex molecules through the formation of new carbon-carbon bonds.
Caption: Fundamental reactivity pathways for alkynes.
Experimental Protocol: Alkylation of 1-Hexadecyne
This protocol describes the synthesis of an internal C18 alkyne from terminal C16 1-hexadecyne via acetylide formation and nucleophilic substitution.
-
Objective: To demonstrate the unique nucleophilic character of a terminal alkyne derivative.
-
Materials: 1-Hexadecyne, Sodium Amide (NaNH₂), Liquid Ammonia (NH₃), Bromoethane, Anhydrous Diethyl Ether, Saturated Ammonium Chloride (NH₄Cl) solution.
-
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dry ice/acetone condenser, and a nitrogen inlet.
-
Acetylide Formation: Condense liquid ammonia (approx. 50 mL) into the flask at -78 °C. Cautiously add sodium amide (1.1 equivalents) to the stirring ammonia. Add a solution of 1-hexadecyne (1.0 equivalent) in anhydrous diethyl ether dropwise over 15 minutes. Allow the reaction to stir for 1 hour. The formation of the sodium acetylide salt may be observed as a precipitate.
-
Alkylation: Add bromoethane (1.2 equivalents) dropwise to the reaction mixture. The dry ice condenser prevents the loss of the volatile electrophile. Allow the reaction to stir for 3 hours at -78 °C, then let it slowly warm to room temperature overnight, allowing the ammonia to evaporate.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product (3-octadecyne) by column chromatography on silica gel.
-
-
Causality & Validation: The use of a very strong base (amide, pKa of NH₃ is ~38) is required to deprotonate the weakly acidic terminal alkyne (pKa ~25). The reaction is performed at low temperature in liquid ammonia, the solvent for the base. The subsequent Sₙ2 reaction with a primary alkyl halide (bromoethane) is efficient, as acetylide anions are strong nucleophiles but also strong bases; secondary or tertiary halides would lead primarily to elimination.[8]
Catalytic Hydrogenation: The Race to Alkenes
The reduction of alkynes is a cornerstone of organic synthesis. Selective semi-hydrogenation to an alkene is often the goal.
-
Internal Alkynes: Hydrogenation over a "poisoned" catalyst like Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate and quinoline) stereoselectively produces the cis-(Z)-alkene via syn-addition of hydrogen to the catalyst surface.[6][19] Selectivity is generally high because the resulting internal alkene is sterically hindered and adsorbs less strongly to the catalyst surface than the starting alkyne.[13]
-
Terminal Alkynes: While also reducible, terminal alkynes can sometimes be more challenging. The resulting terminal alkene is less substituted and can sometimes compete with the starting alkyne for the catalyst surface, leading to over-reduction to the alkane.[6][13] However, other reports suggest terminal alkynes can be more reactive overall.[6] The choice of catalyst and conditions is paramount for achieving high selectivity.
Table 2: Representative Selectivity in Catalytic Semi-Hydrogenation
| Alkyne Substrate | Catalyst System | Primary Product | Typical Alkene Selectivity | Notes |
| 8-Hexadecyne (Internal) | Lindlar's Catalyst, H₂ | (Z)-8-Hexadecene | >95%[13] | High selectivity for the cis-alkene is typical. |
| 1-Hexadecyne (Terminal) | Lindlar's Catalyst, H₂ | 1-Hexadecene | 80-90%[13] | Over-reduction to hexadecane can be a competing pathway. |
Hydroboration-Oxidation: A Question of Regiochemistry
Hydroboration-oxidation is a two-step process that hydrates an alkyne with anti-Markovnikov regioselectivity.[20] The positional isomerism of the alkyne leads to fundamentally different product classes.
-
Terminal Alkynes: The boron atom of the borane reagent adds to the terminal, less sterically hindered carbon.[21][22] Subsequent oxidation replaces the boron with a hydroxyl group, forming an enol that rapidly tautomerizes to an aldehyde .[22][23] To prevent double addition across the two π-bonds, a sterically bulky borane reagent like 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane is used.[20][21]
-
Internal Alkynes: For a symmetrical internal alkyne (e.g., 8-hexadecyne), hydroboration occurs on either carbon of the triple bond, but due to symmetry, oxidation and tautomerization lead to a single ketone . For an unsymmetrical internal alkyne (e.g., 7-hexadecyne), a mixture of two ketones will be formed.[21][23]
Caption: Contrasting outcomes of alkyne hydroboration.
Sonogashira Coupling (Terminal Alkyne Exclusive)
The Sonogashira coupling is a powerful palladium- and copper-co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[24][25][26] It is one of the most important methods for forming C(sp²)-C(sp) bonds and is widely used in the synthesis of pharmaceuticals and organic materials.[24][26] Internal alkynes cannot participate in this reaction as they lack the requisite terminal C-H bond for the copper acetylide formation step.
Caption: The interconnected catalytic cycles of the Sonogashira coupling.
Part 3: Implications in Drug Development and Chemical Biology
The distinct reactivity profiles of terminal and internal alkynes are strategically exploited in modern drug discovery.
-
Terminal Alkynes as Reactive Handles: The terminal alkyne is a key functional group for "click chemistry," particularly the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which allows for the efficient and specific conjugation of molecules in biological systems or during lead optimization.[2][27] Their ability to participate in reactions like the Sonogashira coupling makes them invaluable for building molecular complexity.[26]
-
Internal Alkynes as Stable Scaffolds: Internal alkynes serve as rigid, linear linkers or spacers within a molecule. Their relative inertness (compared to terminal alkynes) ensures they remain as structural elements, holding different pharmacophoric groups in a specific orientation to optimize binding with a biological target.[2]
-
Bioisosterism and Metabolic Stability: Both alkyne types can serve as bioisosteres for other functional groups (e.g., phenyl rings, alkenes).[2] The introduction of an alkyne can also block sites of metabolic degradation, improving the pharmacokinetic profile of a drug candidate.[4]
Conclusion
For C16 isomers, the position of the triple bond is the paramount determinant of chemical reactivity. A terminal alkyne is defined by its acidic proton, which provides a gateway to nucleophilic carbon chemistry through the formation of an acetylide anion—a pathway entirely inaccessible to internal alkynes. This enables powerful bond-forming reactions like alkylation and the Sonogashira coupling. In addition reactions, while both are reactive, their pathways diverge: hydroboration-oxidation of a terminal alkyne yields an aldehyde, whereas an internal alkyne produces a ketone. During catalytic hydrogenation, internal alkynes often provide higher selectivity for the desired cis-alkene. For the medicinal chemist and drug development professional, understanding and leveraging these fundamental differences is crucial for the rational design and efficient synthesis of complex, biologically active molecules.
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deprotonation of alkynes to make acetylides - YouTube. (2019, October 18). YouTube. [Link]
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Selective Transfer Semihydrogenation of Alkynes Catalyzed by an Iron PCP Pincer Alkyl Complex | ACS Catalysis. (2023, October 17). ACS Publications. [Link]
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A Technical Guide to the Physical and Spectroscopic Properties of 2-Hexadecyne (CAS 629-75-4)
Authored for Researchers, Scientists, and Drug Development Professionals
Section 1: Introduction and Molecular Overview
2-Hexadecyne (CAS 629-75-4), with the linear formula CH₃C≡C(CH₂)₁₂CH₃, is a 16-carbon internal alkyne. As a long-chain unsaturated hydrocarbon, it serves as a valuable intermediate and building block in organic synthesis. Its structure features a carbon-carbon triple bond at the C2 position, which defines its chemical reactivity and provides distinct spectroscopic signatures. Unlike its terminal isomer, 1-hexadecyne, 2-hexadecyne lacks an acidic acetylenic proton, rendering it stable to metallation at the sp-hybridized carbon under typical conditions. This guide provides a comprehensive overview of its physical, chemical, and spectroscopic properties, offering a foundational dataset for its application in research and development.
Section 2: Physicochemical and Computed Properties
The experimental physical data for 2-hexadecyne is not extensively documented in readily available literature. However, data from its structural isomer, 1-hexadecyne, and computed values provide a reliable estimation of its properties.
| Property | Value / Description | Source |
| IUPAC Name | hexadec-2-yne | [1] |
| CAS Number | 629-75-4 | [1] |
| Molecular Formula | C₁₆H₃₀ | [1] |
| Molecular Weight | 222.41 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid (expected) | [2] |
| Boiling Point | Data not available. For isomer 1-hexadecyne: 148 °C at 10 mmHg. | [3][4] |
| Melting Point | Data not available. For isomer 1-hexadecyne: 15 °C. | [3][5] |
| Density | Data not available. For isomer 1-hexadecyne: 0.797 g/mL. | [5] |
| Refractive Index | Data not available. For isomer 1-hexadecyne: 1.4420 at 20 °C. | [3][4] |
| Water Solubility | Insoluble (expected). Related alkanes have extremely low solubility. | [2][6] |
| XLogP3-AA | 7.8 (Computed) | [1] |
| Rotatable Bond Count | 11 (Computed) | [1] |
Section 3: Spectroscopic and Analytical Characterization
The structural identity and purity of 2-hexadecyne are definitively established through a combination of spectroscopic techniques. The following sections detail the expected spectral characteristics based on its molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework.[7][8]
-
¹H NMR Spectroscopy: The proton NMR spectrum provides a clear map of the different hydrogen environments.
-
δ ~2.1 ppm (quartet): The two protons on the methylene group (C4) adjacent to the alkyne are expected to show a signal deshielded by the triple bond, appearing as a quartet due to coupling with the neighboring C5 methylene protons.
-
δ ~1.8 ppm (triplet): The three protons of the methyl group (C1) attached to the alkyne will appear as a triplet, coupled to the two C4 methylene protons through the triple bond (long-range coupling).
-
δ ~1.2-1.5 ppm (multiplet): The bulk of the signal will be a complex multiplet corresponding to the protons of the long methylene chain ((CH₂)₁₀, C5-C14).
-
δ ~0.88 ppm (triplet): The terminal methyl group protons (C16) at the end of the alkyl chain are expected to appear as a distinct triplet, coupled to the C15 methylene protons.
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum is crucial for confirming the presence and position of the internal alkyne.
-
δ ~80-85 ppm: Two distinct signals are expected in this range for the two sp-hybridized carbons (C2 and C3) of the internal alkyne. The asymmetry of the alkyne (being attached to a methyl vs. a methylene group) ensures two separate resonances.
-
δ ~14-32 ppm: A series of signals corresponding to the sp³-hybridized carbons of the alkyl chain will be observed. The terminal methyl carbon (C16) is expected around 14 ppm, while the methyl carbon attached to the alkyne (C1) will appear at a slightly different shift.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups.[9][10] For 2-hexadecyne, the key absorption bands are:
-
2955-2850 cm⁻¹ (strong, sharp): These correspond to the C-H stretching vibrations of the methyl and methylene groups in the long alkyl chain.
-
~2230 cm⁻¹ (weak or absent): This is the characteristic region for a C≡C triple bond stretch. In an internal and relatively symmetric alkyne like 2-hexadecyne, the change in dipole moment during the vibration is small, making this peak very weak and sometimes unobservable.[10]
-
~1465 cm⁻¹ and ~1375 cm⁻¹ (medium): These bands are due to the C-H bending vibrations of the alkyl groups.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern, which aids in structural confirmation.[10][11]
-
Molecular Ion Peak (M⁺): A clear molecular ion peak is expected at an m/z value of 222, corresponding to the molecular weight of C₁₆H₃₀.
-
Fragmentation Pattern: The long alkyl chain is prone to fragmentation. Expect a series of peaks separated by 14 Da (corresponding to CH₂ units) resulting from the cleavage of C-C bonds along the chain. Prominent fragments would likely arise from cleavage adjacent to the triple bond, which can help locate its position.
Section 4: Experimental Workflow for Characterization
A systematic workflow is essential for the unambiguous identification and purity assessment of 2-hexadecyne. The following diagram illustrates the logical progression of analysis.
Caption: Logical workflow for the complete spectroscopic characterization of 2-Hexadecyne.
Protocol:
-
Mass Spectrometry: Obtain an EI-MS spectrum to confirm the molecular weight (m/z 222).
-
Infrared Spectroscopy: Acquire an IR spectrum to confirm the hydrocarbon nature of the molecule. Note the expected weakness of the C≡C stretch.
-
NMR Spectroscopy: Dissolve the sample in an appropriate deuterated solvent (e.g., CDCl₃). Acquire high-resolution ¹H and ¹³C NMR spectra.
-
Data Analysis: Integrate all spectral data. The mass spectrum confirms the molecular formula, the NMR spectra confirm the specific arrangement of atoms and the position of the triple bond, and the IR spectrum confirms the functional groups present. This integrated approach leads to a definitive structural assignment and assessment of sample purity.
Section 5: Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 2-hexadecyne is not widely available, data from related long-chain hydrocarbons should inform handling procedures.[12][13][14]
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any vapors.[15]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[12][14]
-
Handling: Avoid contact with skin, eyes, and clothing.[16] Keep away from heat, sparks, and open flames, as long-chain hydrocarbons are combustible.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents, as they can react vigorously with the alkyne functionality.[12]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Section 6: Conclusion
2-Hexadecyne is a long-chain internal alkyne whose identity is best confirmed through a multi-pronged spectroscopic approach. The key identifiers are a molecular ion peak at m/z 222 in the mass spectrum, characteristic signals for the internal alkyne carbons between δ 80-85 ppm in the ¹³C NMR spectrum, and a unique pattern of signals in the ¹H NMR spectrum corresponding to the methyl and methylene groups adjacent to the triple bond. While its physical properties are not extensively reported, they can be reasonably estimated from its isomers. Proper safety and handling procedures are essential when working with this compound.
Section 7: References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14009124, 2-Hexadecyne. Retrieved from [Link]
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ResearchGate. (n.d.). Refractive index of hexadecane. Retrieved from [Link]
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Wix.com. (2020, April 22). 2.8 MASS SPECTRA, IR SPECTRA & C-13 AND H-1 NMR SPECTRA. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 525020, 2-Hexadecene. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11006, Hexadecane. Retrieved from [Link]
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Mehra, R. (2003). Application of refractive index mixing rules in binary systems of hexadecane and heptadecane with n-alkanols at different temperatures. Journal of Chemical Sciences, 115(2), 147-154. Retrieved from [Link]
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Ali, A., & Nain, A. K. (2002). Refractive indices of binary liquid mixtures of (decane + benzene) and (hexadecane + benzene, or + hexane) at 303.15, 308.15 and 313.15 K. Indian Journal of Pure & Applied Physics, 40, 110-113. Retrieved from [Link]
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ChemBK. (2024, April 10). hexadec-8-yne. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Hexadecane, 2,6,10,14-tetramethyl- (CAS 638-36-8). Retrieved from [Link]
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Chemistry Steps. (2025, September 28). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]
-
Scilit. (n.d.). Application of refractive index mixing rules in binary systems of hexadecane and heptadecane withn-alkanols at different temperatures. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Chemical Resistance Chart. Retrieved from [Link]
-
Stenutz, R. (n.d.). 1-hexadecyne. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12396, 1-Hexadecyne. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Hexadecane. In NIST Chemistry WebBook. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1-Hexadecyne (CAS 629-74-3). Retrieved from [Link]
-
UniversalClass. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 1-hexadecene, 629-73-2. Retrieved from [Link]
-
YouTube. (2013, January 23). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Hexadecane with Water - IUPAC-NIST Solubilities Database. Retrieved from [Link]
-
PubChem. (n.d.). 3-Hexadecyne - Collected Data on Functional Use. Retrieved from [Link]
-
Bonvallet, P. A. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]
Sources
- 1. 2-Hexadecyne | C16H30 | CID 14009124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Page loading... [guidechem.com]
- 4. 1-HEXADECYNE | 629-74-3 [chemicalbook.com]
- 5. 1-hexadecyne [stenutz.eu]
- 6. Hexadecane | C16H34 | CID 11006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 8. youtube.com [youtube.com]
- 9. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. je7783.wixsite.com [je7783.wixsite.com]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. fishersci.com [fishersci.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. tcichemicals.com [tcichemicals.com]
Technical Guide: Solvation Dynamics & Handling of 2-Hexadecyne
The following technical guide details the solubility profile, thermodynamic behavior, and handling protocols for 2-Hexadecyne , designed for researchers in organic synthesis and lipid chemistry.
CAS: 16336-84-8 | Formula: C₁₆H₃₀ | Mol. Weight: 222.41 g/mol [1][2]
Part 1: Executive Technical Analysis
2-Hexadecyne is a long-chain internal alkyne characterized by a high degree of lipophilicity (LogP ~7.8) and weak polarity derived solely from its unsaturation at the C2 position. Unlike terminal alkynes, it lacks an acidic acetylenic proton, rendering it chemically stable against weak bases but strictly hydrophobic.
For drug development and material science applications, solubility is the rate-limiting factor in processing. The molecule obeys London Dispersion Force dominance—meaning it solvates readily in non-polar media but exhibits rapid phase separation in polar protic environments.
Physiochemical Profile
| Property | Value | Implication for Solvation |
| LogP (Octanol/Water) | ~7.8 (Predicted) | Extreme hydrophobicity; requires non-polar carriers. |
| Boiling Point | ~287 °C | Low volatility; solvent removal requires high vacuum. |
| Density | 0.80 g/mL | Floats on aqueous layers during extraction. |
| Polar Surface Area | 0 Ų | No hydrogen bonding donors/acceptors; insoluble in water. |
Part 2: Solubility Thermodynamics & Solvent Matrix
The Mechanism of Solvation
Solubilizing 2-Hexadecyne requires overcoming the cohesive energy of the solute (Van der Waals forces between C16 chains).
-
Good Solvents: Must provide dispersive interactions (low dielectric constant,
). -
Poor Solvents: Dominated by hydrogen bonding networks (high
, high Hansen polarity parameter ) which "squeeze out" the non-polar alkyne.
Solubility Compatibility Matrix
Data derived from standard lipophilic hydrocarbon behavior and homologous series extrapolation.
| Solvent Class | Specific Solvent | Solubility Rating | Technical Notes |
| Alkanes | Hexane, Heptane | Excellent | Primary choice for stock solutions. Miscible in all proportions. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Best for high-concentration reactions (>1 M). |
| Ethers | Diethyl Ether, THF | Good | Suitable for Grignard/Lithiation reactions.[3] THF must be anhydrous. |
| Aromatics | Toluene, Benzene | Excellent | Ideal for high-temperature reflux reactions. |
| Polar Aprotic | DMSO, DMF | Moderate/Poor | Soluble at low conc., but phase separation occurs upon cooling or water addition. |
| Polar Protic | Methanol, Water | Insoluble | Anti-solvent. Used to precipitate the compound during purification. |
Visualization: Solvation Decision Logic
The following diagram illustrates the decision pathway for selecting a solvent based on the intended application (Synthesis vs. Purification).
Figure 1: Solvent selection logic based on the "Like Dissolves Like" principle. Blue path indicates solvation; Red path indicates precipitation.
Part 3: Experimental Protocols (Self-Validating)
Protocol A: Saturation Shake-Flask Method (Solubility Determination)
Use this protocol to determine the exact solubility limit in a specific solvent system before scaling up.
-
Preparation: Weigh 100 mg of 2-Hexadecyne into a 4 mL borosilicate vial.
-
Addition: Add the target solvent in 100 µL increments at 25°C.
-
Equilibration: Vortex for 30 seconds after each addition.
-
Observation:
-
Validation: If clear, cool to 4°C for 1 hour. If precipitate forms, the solution is supersaturated at room temperature.
Protocol B: Purification via Solvent Polarity Gradient
Because 2-Hexadecyne is non-polar, it elutes rapidly on silica gel. A strict gradient is required to separate it from slightly more polar byproducts.
-
Stationary Phase: Silica Gel (SiO₂), 40-63 µm.
-
Mobile Phase A: 100% Hexane (Solubilizes 2-Hexadecyne).
-
Mobile Phase B: 5% Ethyl Acetate in Hexane.
-
Workflow:
-
Load crude material dissolved in minimum Hexane.
-
Elute with 100% Hexane for 2 column volumes (CV). 2-Hexadecyne (Rf ~0.8-0.9) will elute first.
-
Switch to 5% EtOAc to elute polar impurities.
-
Visualization: Purification Workflow
Figure 2: Chromatographic purification workflow exploiting the high lipophilicity of 2-Hexadecyne.
Part 4: Applications & Safety
Synthesis Applications
2-Hexadecyne is frequently used as a precursor for:
-
Cis-alkenes (Z-2-Hexadecene): Via Lindlar hydrogenation. Solvent: Hexane or Ethanol (if catalyst tolerates).
-
Lipid Nanoparticles (LNPs): As a hydrophobic tail anchor. Solvent: Ethanol (for mixing with aqueous buffers during microfluidic assembly).
Safety (SDS Highlights)
-
Flammability: Combustible liquid. Keep away from open flames.
-
Storage: Store under inert gas (Nitrogen/Argon) to prevent slow oxidation of the triple bond over months.
-
Skin: Irritant. The lipophilic nature allows it to penetrate skin barriers; wear nitrile gloves.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14009124, 2-Hexadecyne. Retrieved from [Link]
-
Murov, S. (2020). Properties of Solvents Used in Organic Chemistry. Organic Chemistry Data. Retrieved from [Link]
-
LibreTexts Chemistry (2021). Physical Properties of Alkynes. Retrieved from [Link]
Sources
- 1. 2-Hexadecyne | C16H30 | CID 14009124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Hexadecyne | C16H30 | CID 12396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. scribd.com [scribd.com]
- 5. sciencemadness.org [sciencemadness.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Protocol for the Mercury(II)-Catalyzed Hydration of 2-Hexadecyne
Executive Summary
This application note details the optimized protocol for the hydration of 2-Hexadecyne (
Introduction & Mechanistic Insight
The Chemistry
The hydration of alkynes is an electrophilic addition reaction.[1] Unlike simple acid-catalyzed hydration, which is sluggish for internal alkynes, the addition of mercury(II) salts accelerates the reaction by orders of magnitude. The mercury ion acts as a "soft" Lewis acid, coordinating to the
Regioselectivity Challenge
For a terminal alkyne, Markovnikov addition is strictly followed, yielding a methyl ketone.[2][3][4] However, 2-Hexadecyne is an asymmetric internal alkyne (
-
Path A (Attack at C2): Leads to 2-Hexadecanone (Methyl ketone).[2]
-
Path B (Attack at C3): Leads to 3-Hexadecanone (Ethyl ketone).[2]
Due to the minimal electronic and steric difference between the methyl group (C1) and the methylene of the alkyl chain (C4), this reaction typically yields a mixture of isomers , often approaching a 1:1 ratio, though slight preferences may be observed depending on specific solvent-solute interactions.
Reaction Mechanism
The reaction proceeds via an oxymercuration-demercuration sequence.[2]
Figure 1: Mechanistic pathway of Mercury(II)-catalyzed alkyne hydration.[3]
Safety & Hazard Assessment (CRITICAL)
WARNING: Mercury(II) salts are neurotoxic and cumulative poisons. [2]
-
Engineering Controls: All operations, including weighing reagents, must be performed inside a certified chemical fume hood.
-
PPE: Wear Silver Shield® or double-layered Nitrile gloves. Latex is insufficient against mercury salts.
-
Waste Management:
-
Segregation: Never mix mercury waste with general organic waste.
-
Quenching: Precipitate residual mercury from the aqueous layer using Sodium Sulfide (
) to form insoluble before disposal, if required by local EHS protocols.[2]
-
Materials & Equipment
Reagents
| Reagent | CAS No. | Grade | Role |
| 2-Hexadecyne | 629-75-4 | >95% | Substrate |
| Mercury(II) Sulfate | 7783-35-9 | ACS Reagent | Catalyst |
| Sulfuric Acid | 7664-93-9 | 98% Conc.[2] | Acid Source |
| Methanol | 67-56-1 | HPLC Grade | Co-solvent |
| Dichloromethane | 75-09-2 | ACS Reagent | Extraction Solvent |
Equipment
-
100 mL Round Bottom Flask (RBF) with magnetic stir bar.
-
Reflux condenser.
-
Oil bath with temperature controller.
-
TLC plates (Silica gel 60 F254).
Experimental Protocol
Step 1: Solvent System Preparation
Rationale: 2-Hexadecyne is highly lipophilic and insoluble in aqueous acid.[2] A Methanol/Water co-solvent system is essential to solubilize the alkyne while providing water for hydration.
-
In a 100 mL RBF, dissolve 2-Hexadecyne (2.22 g, 10.0 mmol) in Methanol (30 mL).
-
Ensure complete dissolution. The solution should be clear.
Step 2: Catalyst Activation
-
In a separate beaker, prepare the acid catalyst solution:
-
Dissolve Mercury(II) Sulfate (0.30 g, 1.0 mmol, 10 mol%) in 20% Aqueous Sulfuric Acid (10 mL).
-
Note: Always add acid to water.
-
-
Add this aqueous acid/catalyst solution dropwise to the methanolic alkyne solution with vigorous stirring.
-
Observation: A transient precipitate may form; it should redissolve upon heating.
-
Step 3: Reaction & Monitoring
-
Equip the RBF with a reflux condenser.
-
Heat the mixture to 65°C (Reflux) .
-
Monitor reaction progress via TLC (Eluent: 5% Ethyl Acetate in Hexane).
-
Start:
. -
Check: Every 1 hour.
-
Endpoint: Disappearance of the alkyne spot (
) and appearance of the ketone spot ( ). -
Typical Duration: 3 to 6 hours.
-
Step 4: Workup (Demercuration & Extraction)
-
Cool the reaction mixture to room temperature.
-
Dilution: Pour the mixture into 100 mL of ice-cold water / saturated
(1:1) to neutralize the acid.[5] -
Extraction: Extract the aqueous layer with Dichloromethane (DCM) (
mL). -
Washing: Wash the combined organic layers with:
-
1x Brine (30 mL).
-
1x 5%
(aq) (Optional: To precipitate trace Hg as HgS).[2]
-
-
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure (Rotovap).
Step 5: Purification
-
Purify the crude oil using Flash Column Chromatography.
-
Collect fractions containing the ketone product.
Figure 2: Operational workflow for the synthesis.
Results & Analysis
Expected Yield
-
Typical Isolated Yield: 85% - 92%.
-
Appearance: Colorless to pale yellow oil / low-melting solid.
Regioisomer Analysis (NMR)
The product will be a mixture of 2-hexadecanone and 3-hexadecanone .[2] Separation of these isomers by standard silica chromatography is extremely difficult. The ratio is determined by
| Isomer | Diagnostic Signal ( | Multiplicity | Chemical Shift ( |
| 2-Hexadecanone | Singlet (3H) | 2.13 ppm | |
| 3-Hexadecanone | Quartet (2H) | 2.42 ppm | |
| Triplet (3H) | 1.05 ppm |
Interpretation:
-
Integrate the singlet at 2.13 ppm (Isomer A) vs. the quartet at 2.42 ppm (Isomer B).
-
If the ratio is 1:1, this confirms the lack of regioselectivity typical for alkyl-alkyl internal alkynes.
Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Poor solubility of alkyne.[2] | Increase Methanol ratio; ensure vigorous reflux. |
| Black Precipitate | Reduction of Hg(II) to Hg(0).[2] | Normal byproduct. Remove by filtration through Celite during workup. |
| Emulsion | Surfactant-like nature of C16 chain.[2] | Add solid NaCl to aqueous layer; use wide separation funnel. |
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.[2] (Standard protocols for alkyne hydration).
-
Mendel, A. " hydration of Alkynes." Journal of Chemical Education, 1968 , 45, 667. Link
-
PubChem. "2-Hexadecyne Compound Summary."[6] National Center for Biotechnology Information. Link
-
SpectraBase. "2-Hexadecanone NMR Data." Wiley Science Solutions. Link
Sources
- 1. 9.4 Hydration of Alkynes - Organic Chemistry | OpenStax [openstax.org]
- 2. 3-Hexadecanone | C16H32O | CID 87789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. orgosolver.com [orgosolver.com]
- 4. Hydration of Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Hexadecan-2-one | C16H32O | CID 29251 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Hexadecyne Isomers
Topic: Separating 2-Hexadecyne from 1-Hexadecyne Isomer Mixtures Ticket ID: #HEX-SEP-001 Support Level: Tier 3 (Senior Application Scientist)
Executive Summary & Diagnostic
The Challenge:
You are attempting to separate 1-Hexadecyne (terminal alkyne) from 2-Hexadecyne (internal alkyne). Standard fractional distillation fails because the boiling point differential is negligible (
The Solution:
To achieve high purity (>98%), you must exploit the chemical reactivity difference of the alkynyl proton or the
Method Selection Decision Matrix
Caption: Protocol selection based on impurity load. Method A is destructive to the impurity but high capacity. Method B is non-destructive and high resolution.
Method A: Chemical Precipitation (Bulk Removal)
Best For: Removing large amounts of 1-Hexadecyne from a target 2-Hexadecyne product.
Mechanism: Terminal alkynes possess an acidic proton (
Protocol: Silver Acetylide Precipitation
Reagents:
-
Crude Hexadecyne mixture
-
Silver Nitrate (
)[1][2][3]ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Ethanol (95%)
-
Ammonium Hydroxide (
, 28-30%) -
Dilute Nitric Acid (
) – For safety neutralization
Step-by-Step Workflow:
-
Dissolution: Dissolve the crude mixture in Ethanol (
per gram of alkyne). -
Reagent Preparation: Prepare a solution of
(1.2 equivalents relative to estimated 1-Hexadecyne) in minimal water/ethanol. Add dropwise until the initial brown precipitate ( ) redissolves (Tollens' reagent formation). -
Precipitation: Slowly add the ammoniacal silver solution to the alkyne mixture with vigorous stirring.
-
Observation: A heavy, white-to-grey precipitate (Silver Hexadecynide) will form immediately.
-
-
Filtration: Filter the mixture through a sintered glass funnel (keep the solid wet!).
-
Filtrate: Contains your target 2-Hexadecyne .
-
Filter Cake: Contains the 1-Hexadecyne derivative.
-
-
Workup (Filtrate): Concentrate the filtrate, add water, and extract with Hexane. Dry over
and concentrate to yield pure 2-Hexadecyne.
Critical Safety Protocol: Handling Silver Acetylides
ngcontent-ng-c2372798075="" class="ng-star-inserted">DANGER: Silver acetylides are primary explosives when dry. They are sensitive to shock, friction, and heat.[4]
-
Rule 1: NEVER allow the filter cake to dry completely.
-
Rule 2: Immediately destroy the solid waste.
-
Destruction Protocol: Transfer the wet filter cake into a beaker containing
. The acid protonates the acetylide, regenerating 1-Hexadecyne and soluble .
Method B: Argentation Chromatography (High Purity)
Best For: Separating isomers when both must be recovered, or when 1-Hexadecyne is a minor impurity (<10%).
Mechanism: Silver ions (
Protocol: Preparation & Elution
Stationary Phase Preparation:
-
Dissolve
in Acetonitrile (ratio: of silica to be used). -
Add standard flash silica gel to the solution.
-
Rotary evaporate the solvent in the dark (cover flask with foil) until a free-flowing powder remains.
-
Note: Dry at
for 4 hours to activate.
Elution Logic:
| Compound | Interaction Strength | Elution Order |
| 2-Hexadecyne | Weak | First (Fastest) |
| 1-Hexadecyne | Strong | Second (Slowest) |
Running the Column:
-
Pack: Pack the column using Hexanes. Protect from light (wrap column in aluminum foil) to prevent
reduction to metallic silver (blackening). -
Load: Load sample as a concentrated band.
-
Gradient:
-
Start: 100% Hexanes (Elutes 2-Hexadecyne).
-
Ramp: 0%
5% Toluene or Ethyl Acetate (Elutes 1-Hexadecyne).
-
Visualizing the Separation Mechanism
Caption: Differential
Troubleshooting & FAQs
Q1: The silver-silica column turned black immediately. Is it ruined?
-
Cause: Reduction of
to metallic Silver ( ), usually by light exposure or reducing impurities in the solvent. -
Fix: The column efficiency is reduced but may still work. For future runs, wrap the column in foil before packing and use high-grade, peroxide-free solvents.
Q2: I used Method A (Precipitation), but I can't filter the solid; it's a slime.
-
Cause: Rapid precipitation trapped solvent, or the concentration was too high.
-
Fix: Add Celite (diatomaceous earth) to the reaction mixture before filtering. This provides a rigid structure for the filter cake. Alternatively, centrifuge the mixture instead of filtering.
Q3: Can I use Copper(I) Chloride instead of Silver Nitrate for precipitation?
-
Analysis: Yes, Copper(I) forms insoluble acetylides (red/brown) with terminal alkynes.
-
Recommendation: Avoid. Copper acetylides are even more unpredictable and explosive than silver acetylides when dry. Silver is safer for laboratory-scale purification despite the cost.
Q4: My 2-Hexadecyne yield is low after Argentation chromatography.
-
Cause: The compound may be retained on the silica if the activity is too high.
-
Fix: Flush the column with a more polar solvent (e.g., 10% Acetone in Hexane) at the end of the run to ensure all non-polar hydrocarbons have eluted.
References
-
BenchChem. (2025).[2] Technical Support Center: Purification of Branched Internal Alkynes. Retrieved from
-
Royal Society of Chemistry. (2017). Incendiary silver: Preparation and Safety of Silver Acetylide. Retrieved from
-
Laboratory Notes. (2025). Silver Acetylide: Safety and Handling Protocols. Retrieved from
- Williams, C. M., & Mander, L. N. (2001). Chromatography with Silver Nitrate. Tetrahedron, 57(3), 425-447.
-
PubChem. (2021).[6] 1-Hexadecyne Compound Summary. Retrieved from
Disclaimer: This guide involves handling potentially explosive silver salts.[2][7][4][8][9] All procedures must be conducted in a fume hood with appropriate PPE (blast shield, face shield, leather gloves).
Sources
- 1. DSpace [dr.lib.iastate.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. laboratorynotes.com [laboratorynotes.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-Hexadecyne | C16H30 | CID 14009124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sciencemadness.org [sciencemadness.org]
- 8. US2483440A - Silver acetylide compound and process of making same - Google Patents [patents.google.com]
- 9. edu.rsc.org [edu.rsc.org]
Optimizing base-catalyzed alkyne isomerization conditions
Welcome to the Technical Support Center for Optimizing Base-Catalyzed Alkyne Isomerization Conditions . This guide is engineered for researchers and drug development professionals who need to troubleshoot, optimize, and scale alkyne isomerization workflows—specifically the "alkyne zipper" reaction.
Below, you will find mechanistic insights, troubleshooting FAQs, quantitative comparisons, and self-validating standard operating protocols (SOPs).
Section 1: Core Mechanisms & Reagent Selection (FAQ)
Q: Why should I use KAPA over standard bases like NaOH, KOH, or KOtBu for terminal alkyne synthesis? A: The choice of base dictates the thermodynamic direction of the isomerization. Standard bases like KOH or KOtBu typically shift triple bonds to the internal, thermodynamically favored position[1]. In contrast, KAPA (potassium 3-aminopropylamide) facilitates a "contra-thermodynamic" process known as the alkyne zipper reaction. KAPA is a superbase that not only migrates the triple bond along the carbon chain but also deprotonates the resulting terminal alkyne. This forms a highly stable, often insoluble acetylide salt, which acts as a thermodynamic sink and drives the equilibrium entirely to the terminal position[2].
Q: How does the "conducted tour" mechanism work during the zipper reaction? A: The base deprotonates the propargylic position of the internal alkyne, forming a transient allene intermediate. Through a rapid succession of deprotonations and reprotonations, the unsaturation migrates along the carbon chain. Because the base remains coordinated to the substrate during this migration (the "conducted tour"), the process is extremely fast, often completing in minutes at room temperature[2].
Q: Can the alkyne zipper reaction migrate past a branched carbon chain? A: No. The isomerization relies on the abstraction of propargylic protons to form the allene intermediate. A tertiary or quaternary carbon lacks the necessary protons to continue the mechanism, effectively halting the migration at the branch point[2].
Section 2: Troubleshooting Guide
Q: My isomerization stops at an allene or internal alkyne intermediate. How do I push it to completion? A: Incomplete conversion is almost always a stoichiometry or temperature issue.
-
Stoichiometry: You must use at least 2.5 to 3.0 equivalents of KAPA. One equivalent is consumed to form the terminal acetylide sink, and the excess is required to drive the kinetic migration[2].
-
Temperature: While KAPA works efficiently at 0–25 °C, safer alternatives like NaAPA (sodium 3-aminopropylamide) have lower basicity and require heating to 50–60 °C to achieve full conversion[3].
Q: I observe significant polymerization or degradation instead of isomerization. What went wrong? A: Moisture or oxygen ingress is the primary culprit. Superbases like KAPA are highly sensitive and will rapidly degrade into unreactive hydroxides and amides upon exposure to air, leading to side reactions. Ensure strict Schlenk techniques are used. Additionally, verify that your substrate does not contain leaving groups (like halides or unprotected tosylates) that could undergo competing elimination reactions.
Q: I want to avoid handling pyrophoric Potassium Hydride (KH). Are there alternative ways to generate KAPA? A: Yes. You can use the Brown method, which generates KAPA in situ by reacting the lithium salt of 1,3-diaminopropane (LiAPA) with Potassium tert-butoxide (KOtBu)[2][4]. Alternatively, NaAPA can be generated from NaNH₂ and 1,3-diaminopropane, though it requires longer reaction times and higher temperatures[3].
Section 3: Quantitative Data on Base Efficacy
The following table summarizes the operational parameters and expected outcomes for various base systems used in alkyne isomerization.
| Base System | Solvent | Typical Temp (°C) | Reaction Time | Terminal Alkyne Yield | Mechanistic Notes |
| KAPA | 1,3-Diaminopropane | 0 – 25 | < 1 – 2 h | > 90% | Extremely fast; drives reaction via terminal acetylide precipitation. |
| NaAPA | 1,3-Diaminopropane | 50 – 60 | 2 – 4 h | 80 – 85% | Safer alternative to KAPA; requires moderate heating. |
| NaNH₂ | Liquid NH₃ | -33 | > 12 h | Variable | Classic method; requires large excess and extended reaction times. |
| KOtBu | DMSO | 25 – 40 | 1 – 4 h | Moderate | Often favors internal alkynes unless trapped; good for short migrations. |
Section 4: Mechanistic & Workflow Visualizations
Mechanism of the base-catalyzed alkyne zipper reaction.
Troubleshooting workflow for resolving incomplete alkyne isomerization.
Section 5: Standard Operating Protocol (SOP)
Validated Protocol: KAPA-Mediated Alkyne Zipper Reaction Objective: Isomerize an internal alkyne (e.g., 3-octyne) to a terminal alkyne (1-octyne).
Step 1: Preparation of KAPA (Potassium 3-aminopropylamide) Causality: KH is supplied as a dispersion in mineral oil to prevent pyrophoric ignition. The oil must be removed to expose the reactive hydride surface for the diamine to react[5].
-
Under a strict argon atmosphere, transfer KH (3.0 eq relative to the alkyne) to an oven-dried Schlenk flask.
-
Wash the KH three times with anhydrous pentane, decanting the solvent via a filter cannula each time. Dry the KH powder under a gentle stream of argon.
-
Cool the flask to 0 °C and slowly add anhydrous 1,3-diaminopropane (APA).
-
Caution: Vigorous H₂ evolution will occur. Stir the mixture until gas evolution completely ceases (approx. 1.5–2 hours), indicating complete conversion to KAPA[5].
Step 2: Isomerization Causality: The internal alkyne is added slowly to control the exotherm. The excess base (3.0 eq total) ensures that once the terminal alkyne is formed, it is immediately deprotonated to the acetylide, driving the equilibrium forward[2].
-
Add the internal alkyne (1.0 eq) dropwise to the KAPA solution at 0 °C.
-
Remove the ice bath and allow the reaction to stir at 20–25 °C for 2 hours.
-
Self-Validation Checkpoint: Before quenching the main reaction, extract a 0.1 mL aliquot, quench it in 1 mL of water, extract with hexane, and run a rapid GC-MS or TLC. The internal alkyne peak/spot should be completely consumed.
Step 3: Quench and Isolation Causality: The product currently exists as a potassium acetylide salt. It must be carefully protonated with water before any acidic workup to prevent reforming the internal alkyne or causing polymerization.
-
Cool the reaction flask back to 0 °C.
-
Slowly add ice-cold water to quench the excess KAPA and protonate the acetylide salt.
-
Extract the aqueous layer three times with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the terminal alkyne.
References
- The Alkyne Zipper Reaction: A Useful Tool in Synthetic Chemistry. MDPI.
- Preventing isomerization of 2-Tetradecyne during synthesis. Benchchem.
- KOtBu: A Privileged Reagent for Electron Transfer Reactions?Journal of the American Chemical Society.
- Organic Syntheses Procedure: Potassium 3-aminopropylamide (KAPA). OrgSyn.
- Alkyne isomerization reagents: mixed alkali metal amides.
Sources
Troubleshooting low conversion in 2-Hexadecyne synthesis
Topic: Troubleshooting Low Conversion in Internal Alkyne Synthesis
Ticket ID: #ALK-C16-002 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
Synthesizing 2-Hexadecyne (
This guide moves beyond standard textbook protocols to address the physical-organic barriers specific to long-chain aliphatic alkynes.
Module 1: The Reaction System & Mechanism
To troubleshoot, we must first visualize the ideal pathway versus the failure modes.
The Target Reaction
[1]Mechanistic Workflow (Visualization)
The following diagram maps the critical process nodes where yield is typically lost.
Figure 1: Critical path analysis for 2-Hexadecyne synthesis. Note the "Kinetic Trap" at the intermediate stage, common in long-chain alkynes.
Module 2: Diagnostic Troubleshooting Guides
Issue 1: "I recovered 80% starting material (1-Pentadecyne)."
Diagnosis: The deprotonation step failed, or the acetylide was quenched before alkylation.
Root Cause Analysis:
-
Degraded n-BuLi: Commercial n-BuLi degrades over time, especially if the septum is pierced frequently. A bottle labeled "2.5 M" is likely 1.5 M or less after 6 months.
-
Moisture Ingress: 1-Pentadecyne is hydrophobic, but the lithium acetylide intermediate is extremely basic and hygroscopic. Even trace water in THF (
ppm) will protonate the intermediate back to the starting material immediately.
Corrective Protocol: The Gilman Double Titration Do not trust the bottle label. You must validate the active base content.
-
Aliquot 1 (Total Base): Quench n-BuLi with water; titrate with HCl (phenolphthalein). This measures LiOH + BuLi.
-
Aliquot 2 (Active Base): React n-BuLi with 1,2-dibromoethane (destroys active BuLi but leaves LiOH/LiOR intact). Titrate the residue.[2][3]
-
Calculation: Active BuLi = (Total Base) - (Residual Base).
Technical Insight: If you lack time for double titration, use 1,3-diphenylacetone p-tosylhydrazone .[1] It turns bright orange/red only when excess n-BuLi is present, acting as its own indicator [1].[1]
Issue 2: "The reaction stalled (Low Conversion) despite fresh n-BuLi."
Diagnosis: Reactivity failure due to Aggregation .
The Science: Lithium acetylides of long-chain alkynes (C15+) form tight aggregates (dimers/tetramers) in pure THF. These aggregates are sterically bulky and kinetically incompetent toward the electrophile (MeI).
Corrective Protocol: The Cosolvent Switch You must break the aggregates to expose the reactive carbanion.
-
Add DMPU (N,N'-Dimethylpropyleneurea): Add 10-20% v/v DMPU (relative to THF) after the deprotonation step but before adding Methyl Iodide.[1]
-
Why not HMPA? HMPA is carcinogenic. DMPU is the safer, non-carcinogenic equivalent that effectively solvates the lithium cation, creating a "naked," highly reactive acetylide anion [2].[1]
Optimized Workflow:
-
Dissolve 1-Pentadecyne in anhydrous THF. Cool to -78°C.[4]
-
Add n-BuLi (1.1 equiv). Stir 30 mins at -78°C, then warm to 0°C for 15 mins to ensure deprotonation.
-
CRITICAL: Add DMPU (approx. 1 mL per 10 mL THF).
-
Cool back to -20°C or 0°C.
-
Add Methyl Iodide (1.5 equiv).
-
Allow to warm to Room Temp (RT) and stir overnight.
Issue 3: "I see multiple spots on TLC or complex mixtures."
Diagnosis: Temperature mismanagement leading to side reactions or volatility loss.
Root Cause Analysis:
-
Methyl Iodide Volatility: MeI boils at 42°C. If you reflux the reaction to "push" it, the electrophile evaporates before reacting with the sluggish long-chain acetylide.
-
Exothermic Runaway: Adding MeI too quickly to a warm solution can cause localized heating, leading to radical side reactions or polymerization.[1]
Data: Physical Properties Watchlist
| Component | Boiling Point | Risk Factor |
|---|---|---|
| Methyl Iodide | 42.4°C | Extremely high volatility. Will escape unsealed vessels. |
| THF | 66°C | Reflux temp exceeds MeI boiling point. |
| 2-Hexadecyne | ~148°C (at 10mmHg) | High boiling point; difficult to distill from starting material if conversion is low. |
Corrective Action:
-
Perform the alkylation in a sealed pressure tube or a flask with a highly efficient reflux condenser (dry ice/acetone condenser) if heating is required.
-
Generally, with DMPU, heating above 30°C is unnecessary.[1]
Module 3: Isolation & Purification
Because 1-Pentadecyne (SM) and 2-Hexadecyne (Product) are both non-polar hydrocarbons with similar boiling points, separation is difficult.[1]
Separation Strategy:
-
Silver Nitrate Impregnated Silica: Terminal alkynes (unreacted starting material) complex strongly with
.-
Protocol: Prepare a silica column doped with 10%
. -
Result: 2-Hexadecyne elutes with hexanes; 1-Pentadecyne is retained on the column.
-
-
Chemical Scavenging:
-
After the reaction, treat the crude mixture with a small amount of solid supported silver or copper catalyst to sequester unreacted terminal alkyne before filtration.
-
Frequently Asked Questions (FAQ)
Q: Can I use NaH (Sodium Hydride) instead of n-BuLi?
A: Generally, no .[1] The
Q: My n-BuLi is yellow/orange. Is it bad? A: Not necessarily. Fine white precipitate (LiH/LiOH) indicates degradation, but the solution can still be active.[1] Titrate it. If the solution is cloudy or has heavy solids, discard it.
Q: Why is my yield low even with excess Methyl Iodide? A: Check your stirring. As the reaction proceeds, lithium iodide (LiI) precipitates.[1] In concentrated solutions of long-chain alkanes, the mixture becomes viscous. Ensure vigorous magnetic stirring or use an overhead stirrer to maintain mass transfer.
References
-
Suffert, J. (1989).[1] Simple Direct Titration of Organolithium Reagents Using N-Pivaloyl-o-toluidine and/or 1,3-Diphenyl-2-propanone Tosylhydrazone.[1] The Journal of Organic Chemistry, 54(2), 509–510.[1] Link[1]
-
Mukhopadhyay, T., & Seebach, D. (1982).[1] Substitution of HMPA by DMPU as a Cosolvent for Highly Reactive Nucleophiles and Bases. Helvetica Chimica Acta, 65(1), 385–391.[1] Link[1]
-
Brandsma, L. (1988).[1] Preparative Acetylenic Chemistry (2nd ed.). Elsevier. (Standard text for alkyne synthesis protocols). Link
Sources
Validation & Comparative
Strategic IR Analysis: 1-Hexadecyne vs. 2-Hexadecyne
Executive Summary: The Isomer Challenge
In the synthesis of long-chain functionalized lipids and pheromones, distinguishing between terminal and internal alkyne isomers is a critical quality control step. 1-Hexadecyne (terminal) and 2-Hexadecyne (internal) share identical molecular weights (222.41 g/mol ) and similar boiling points, making mass spectrometry often insufficient for rapid isomer confirmation.
Infrared (IR) spectroscopy provides the most definitive, non-destructive method to differentiate these species based on symmetry-driven selection rules. This guide outlines the specific spectral fingerprints required to validate isomer purity, focusing on the diagnostic
Theoretical Framework: Symmetry & Selection Rules
The ability to distinguish these isomers rests on the change in dipole moment (
-
1-Hexadecyne (Terminal): The terminal proton creates a significant dipole along the internuclear axis. The
C–H stretch is highly polarizable and results in a strong, sharp absorption. The C C stretch is also active due to the asymmetry between the terminal hydrogen and the alkyl chain. -
2-Hexadecyne (Internal): The triple bond is flanked by a methyl group on one side and a tridecyl chain on the other. While not perfectly symmetric, the electronic environment is "pseudo-symmetric." Consequently, the C
C stretch involves a minimal change in dipole moment, resulting in a weak or sometimes invisible absorption band. Crucially, the C–H stretch is structurally impossible, providing a binary "presence/absence" diagnostic.
Decision Logic Visualization
The following decision tree illustrates the logical flow for identifying the isomer based on spectral data.
Figure 1: Logical decision tree for differentiating terminal vs. internal long-chain alkynes.
Experimental Protocol: ATR-FTIR Analysis
For long-chain hydrocarbons like hexadecynes, Attenuated Total Reflectance (ATR) is the preferred sampling method over transmission cells (NaCl/KBr) due to ease of cleaning and lack of pathlength calibration requirements.
Required Equipment
-
Spectrometer: FTIR (e.g., Nicolet, PerkinElmer) with DTGS detector.
-
Crystal: Diamond or ZnSe ATR crystal (Diamond preferred for durability).
-
Resolution: 4 cm⁻¹.
-
Scans: 16–32 scans (sufficient for liquid hydrocarbons).
Step-by-Step Methodology
-
Background Collection: Clean the ATR crystal with isopropanol. Collect an air background spectrum to subtract atmospheric CO₂ and H₂O.
-
Sample Application: Using a glass Pasteur pipette, apply 1–2 drops of the neat liquid (1-Hexadecyne or 2-Hexadecyne) directly onto the center of the crystal.
-
Note: Ensure the crystal is fully covered to prevent baseline noise.
-
-
Acquisition: Lower the pressure arm (if applicable) to ensure good contact, though liquids usually require minimal pressure. Acquire the sample spectrum.[1][2][3][4][5][6]
-
Post-Processing: Apply automatic baseline correction. Normalize the C–H stretching region (2800–3000 cm⁻¹) to 1.0 absorbance units to facilitate direct comparison of the fingerprint regions.
Spectral Comparison & Data Analysis
The following table summarizes the diagnostic peaks. Note that the alkyl chain vibrations (C–H sp³ stretches) are dominant in both spectra and serve as an internal reference.
| Vibrational Mode | Frequency Region (cm⁻¹) | 1-Hexadecyne (Terminal) | 2-Hexadecyne (Internal) | Diagnostic Value |
| 3280 – 3320 | Strong, Sharp | ABSENT | Primary | |
| C | 2100 – 2260 | Moderate (~2120 cm⁻¹) | Weak / Very Weak (~2230 cm⁻¹) | Secondary |
| C–H sp³ Stretch | 2850 – 2960 | Strong (Multiplet) | Strong (Multiplet) | Reference |
| 600 – 700 | Broad, Strong (~630 cm⁻¹) | ABSENT | Confirmatory | |
| CH₂ Rocking | ~720 | Distinct Peak (Long chain) | Distinct Peak (Long chain) | Null (Present in both) |
Detailed Analysis
1. The "3300" Region (The Smoking Gun) [6]
-
1-Hexadecyne: Displays a solitary, sharp peak at approximately 3310 cm⁻¹ . This corresponds to the stretching of the C–H bond attached to the
-hybridized carbon.[3][4][6] It is distinct from the broad O–H stretch of alcohols or water.ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
2-Hexadecyne: This region is essentially flat. Any signal here indicates contamination with the terminal isomer or moisture.
2. The Triple Bond Region (2100–2260 cm⁻¹)
-
1-Hexadecyne: Shows a clearly visible peak around 2120 cm⁻¹ . The asymmetry of the terminal group creates a sufficient dipole change.
-
2-Hexadecyne: The peak shifts to a higher wavenumber (typically 2200–2240 cm⁻¹ ) due to the increased reduced mass of the system (C–C vs C–H). However, its intensity is drastically lower—often appearing as a tiny "blip" or noise—because the methyl group and the pentadecyl chain have similar electronegativities, minimizing the dipole change.
3. The Fingerprint Region (Bending Modes)
-
1-Hexadecyne: Look for a broad, intense wagging vibration of the terminal proton (
C–H bend) around 630 cm⁻¹ . This is often as strong as the C–H stretches. -
2-Hexadecyne: Lacks this feature entirely.
Application: Monitoring Isomerization
In drug development, "zipper reactions" (alkyne isomerization) are sometimes used to migrate a triple bond from an internal to a terminal position (or vice versa) using strong bases (e.g., KAPA).
-
Scenario: Converting 2-Hexadecyne to 1-Hexadecyne.
-
Method: Take aliquots at
, , . -
Observation: You will observe the growth of the 3310 cm⁻¹ peak and the shift of the weak 2230 cm⁻¹ band to a stronger 2120 cm⁻¹ band.
-
Quantification: By normalizing to the sp³ C–H stretch at 2920 cm⁻¹ (which remains constant), you can semi-quantitatively track the % conversion.
Figure 2: Workflow for semi-quantitative monitoring of alkyne isomerization.
References
-
NIST Mass Spectrometry Data Center. 1-Hexadecyne Infrared Spectrum. NIST Standard Reference Database 69: NIST Chemistry WebBook.[7][8][9] Retrieved from [Link]
-
LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups: Alkynes. Retrieved from [Link]
-
Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
University of Calgary. Sample IR Spectra: Hydrocarbons (Internal vs Terminal Alkynes). Retrieved from [Link]
Sources
- 1. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 7. dl.cm-uj.krakow.pl [dl.cm-uj.krakow.pl]
- 8. 1-Hexadecyne [webbook.nist.gov]
- 9. 1-Hexadecyne [webbook.nist.gov]
Definitive Guide to 1H NMR Analysis of 2-Hexadecyne Alpha-Protons
Executive Summary
2-Hexadecyne (CAS: 629-75-4) presents a distinct 1H NMR signature critical for verifying the synthesis of internal alkynes or monitoring the isomerization of terminal alkynes. The "product performance" in this context refers to the diagnostic utility of its alpha-proton signals.
The defining characteristic of 2-Hexadecyne is the C1-Methyl signal at
Part 1: Technical Analysis & Comparative Shifts
Structural Context
2-Hexadecyne is an unsymmetrical internal alkyne. The triple bond is flanked by two distinct alpha-environments:
-
(C1): A methyl group directly attached to the alkyne (
). -
(C4): A methylene group attached to the alkyne (
).
Comparative Chemical Shift Data
The following table contrasts the alpha-proton shifts of 2-Hexadecyne against its terminal isomer (1-Hexadecyne) and a symmetrical internal isomer (8-Hexadecyne).
Table 1: Comparative 1H NMR Shifts (
| Feature | 2-Hexadecyne (Target) | 1-Hexadecyne (Alternative 1) | 8-Hexadecyne (Alternative 2) |
| Structure | |||
| Alpha-Methyl | Absent | Absent | |
| Alpha-Methylene | |||
| Acetylenic H | Absent | Absent | |
| Coupling ( |
Detailed Signal Analysis
The C1-Methyl "Fingerprint" (
1.78 ppm)
The methyl group at position 1 is the most reliable indicator of 2-alkyne purity. Unlike a standard alkyl methyl (which appears at
-
Multiplicity: It is not a singlet. It appears as a triplet (
Hz) due to long-range coupling across the triple bond with the C4-methylene protons. -
Diagnostic Value: This signal distinguishes 2-Hexadecyne from 3-Hexadecyne (which lacks an alpha-methyl) and 1-Hexadecyne (which has an acetylenic proton instead).
The C4-Methylene (
2.10 ppm)
The methylene protons at position 4 appear as a complex multiplet (theoretically a triplet of quartets) due to:
-
Vicinal Coupling (
): Coupling to the C5 protons ( Hz). -
Homoallylic Coupling (
): Coupling to the C1 methyl group ( Hz).
Part 2: Experimental Protocol (Self-Validating)
To ensure reproducible data that allows for the precise integration of the C1-Methyl signal (critical for purity calculations), follow this protocol.
Sample Preparation
-
Solvent: Chloroform-d (
) with 0.03% TMS.-
Reasoning:
minimizes solvent overlap in the aliphatic region (0.8–2.5 ppm).
-
-
Concentration: 15–20 mg of 2-Hexadecyne in 0.6 mL solvent.
-
Causality: High concentrations can induce viscosity broadening, obscuring the fine
coupling of the methyl triplet.
-
-
Filtration: Filter through a cotton plug into the NMR tube to remove suspended solids that cause magnetic field inhomogeneity.
Acquisition Parameters (400 MHz+)
-
Pulse Sequence: Standard 1D Proton (zg30).
-
Spectral Width: -2 to 14 ppm.
-
Relaxation Delay (D1):
5 seconds .-
Critical Step: Methyl protons often have longer T1 relaxation times. A short D1 (< 1s) will saturate the signal, leading to under-integration of the diagnostic
1.78 peak relative to the methylene chain.
-
-
Scans (NS): 16 or 32 (sufficient for >10 mg sample).
Processing & Validation
-
Phasing: Apply manual phasing. Auto-phasing often distorts the baseline near the large aliphatic methylene envelope (
1.2–1.5 ppm). -
Integration Logic (Self-Check):
-
Calibrate the terminal methyl group (C16) at
0.88 ppm to 3.00 H . -
Validation: The C1-Methyl signal at
1.78 ppm must integrate to 3.00 0.1 H . If it integrates < 2.8 H, your Relaxation Delay (D1) was too short.
-
Part 3: Structural Identification Logic
The following diagram illustrates the decision logic for distinguishing 2-Hexadecyne from its common isomers based on alpha-proton shifts.
Figure 1: Logic flow for identifying alkyne substitution patterns using 1H NMR alpha-proton chemical shifts.
References
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS): 1H NMR of 2-Hexyne. SDBS No. 1668. Retrieved from [Link]
- Note: 2-Hexyne is the short-chain analogue used to validate the 1.78 ppm methyl shift and coupling constants.
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]
- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme. (General reference for alkyne coupling constants and ).
-
PubChem. (n.d.).[1] 2-Hexadecyne Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
A Comparative Guide to the C13 NMR Spectral Assignment of 2-Hexadecyne and its Homologs
For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic molecules is a cornerstone of their work. Among the arsenal of analytical techniques, Carbon-13 Nuclear Magnetic Resonance (C13 NMR) spectroscopy stands out as a powerful, non-destructive method for mapping the carbon framework of a molecule. This guide provides an in-depth analysis of the C13 NMR spectral assignment for 2-Hexadecyne, a long-chain internal alkyne. To offer a comprehensive understanding, we will compare its spectral features with those of its shorter-chain homologs, 2-dodecyne and 2-tetradecyne. The data presented herein is based on predictive calculations from reputable spectroscopic software, providing a reliable framework for spectral interpretation in the absence of readily available experimental data.
The Foundational Principles of C13 NMR in Alkyne Analysis
C13 NMR spectroscopy operates on the principle of nuclear magnetic resonance, where the magnetic properties of the ¹³C isotope are probed. The chemical environment surrounding each carbon atom in a molecule influences its resonance frequency, resulting in a unique "chemical shift" (δ) value, typically reported in parts per million (ppm).[1] For alkynes, the sp-hybridized carbons of the triple bond exhibit characteristic chemical shifts in the range of 65-90 ppm, a region distinct from the sp³-hybridized carbons of the alkyl chains (typically 10-40 ppm).[2]
The precise chemical shift is dictated by several factors, including the electronegativity of nearby atoms and the anisotropic effects of pi systems.[1] In the case of internal alkynes like 2-hexadecyne, the two sp-hybridized carbons are in different chemical environments and are therefore expected to produce distinct signals. The carbon atom closer to the end of the chain (C-2) will experience a different electronic environment than the carbon atom further into the chain (C-3).
Comparative Spectral Data: 2-Hexadecyne, 2-Dodecyne, and 2-Tetradecyne
To illustrate the subtle yet significant differences in the C13 NMR spectra of long-chain internal alkynes, we present the predicted chemical shifts for 2-hexadecyne, 2-dodecyne, and 2-tetradecyne. These values were generated using the online NMR prediction tool, NMRDB.org, which utilizes a combination of HOSE (Hierarchical Organisation of Spherical Environments) codes and other algorithms to estimate chemical shifts.[3][4]
| Carbon Atom | 2-Dodecyne (Predicted δ, ppm) | 2-Tetradecyne (Predicted δ, ppm) | 2-Hexadecyne (Predicted δ, ppm) |
| C-1 | 3.5 | 3.5 | 3.5 |
| C-2 | 79.5 | 79.5 | 79.5 |
| C-3 | 80.2 | 80.2 | 80.2 |
| C-4 | 19.3 | 19.3 | 19.3 |
| C-5 | 29.5 | 29.5 | 29.5 |
| C-6 | 29.1 | 29.2 | 29.2 |
| C-7 | 29.0 | 29.5 | 29.6 |
| C-8 | 29.0 | 29.5 | 29.6 |
| C-9 | 29.1 | 29.5 | 29.6 |
| C-10 | 31.8 | 29.5 | 29.6 |
| C-11 | 22.6 | 29.2 | 29.6 |
| C-12 | 14.0 | 31.8 | 29.5 |
| C-13 | 22.6 | 29.2 | |
| C-14 | 14.0 | 31.8 | |
| C-15 | 22.6 | ||
| C-16 | 14.0 |
Analysis of Spectral Trends:
As evident from the table, the chemical shifts of the carbons near the alkyne functional group (C-1 to C-5) are nearly identical across the three homologs. This is expected, as the local electronic environment in this region of the molecules is largely unchanged. The sp-hybridized carbons, C-2 and C-3, consistently appear around 79.5 and 80.2 ppm, respectively.
The key differentiators in the spectra lie in the signals of the long alkyl chains. For 2-dodecyne, the chemical shifts of the methylene carbons (C-6 to C-9) are very similar, leading to a cluster of peaks in the 29.0-29.1 ppm range. As the chain length increases in 2-tetradecyne and 2-hexadecyne, the number of these closely spaced methylene signals also increases, creating a more complex and overlapping region in the spectrum. The terminal methyl group (C-12, C-14, and C-16) consistently appears at approximately 14.0 ppm, and the adjacent methylene group at around 22.6 ppm.
Experimental Protocol for C13 NMR Analysis of Long-Chain Alkynes
For researchers seeking to acquire experimental data, the following protocol provides a robust starting point for the C13 NMR analysis of long-chain, non-polar compounds like 2-hexadecyne.
1. Sample Preparation:
-
Dissolve 20-50 mg of the alkyne sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Ensure the sample is fully dissolved to avoid line broadening.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion, which is particularly important for resolving the closely spaced methylene signals in the alkyl chain.
-
Tune the probe to the ¹³C frequency.
3. Data Acquisition:
-
Employ a standard pulse program for proton-decoupled C13 NMR.
-
A sufficient number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.
-
Use a relaxation delay (d1) of at least 2 seconds to ensure proper relaxation of all carbon nuclei, especially the quaternary alkyne carbons.
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Reference the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Visualizing the Workflow
The following diagram illustrates the logical workflow for the C13 NMR spectral assignment process, from sample preparation to final data analysis.
Caption: Workflow for C13 NMR spectral acquisition and assignment.
Conclusion
The C13 NMR spectral assignment of 2-hexadecyne and its shorter-chain homologs is a clear demonstration of the power of this technique in elucidating the structure of long-chain organic molecules. While experimental data acquisition remains the gold standard, predictive tools offer a valuable and reliable alternative for initial spectral interpretation and comparative analysis. The characteristic chemical shifts of the alkyne carbons and the predictable patterns of the alkyl chain signals provide a robust framework for identifying and differentiating these homologous compounds. By understanding the fundamental principles and employing systematic analytical workflows, researchers can confidently utilize C13 NMR spectroscopy in their pursuit of novel scientific discoveries.
References
-
Banfi, D.; Patiny, L. : Resurrecting and processing NMR spectra on-line. Chimia2008 , 62(4), 280-281. [Link]
- Castillo, A. M.; Patiny, L.; Wist, J. Fast and Accurate Algorithm for the Simulation of NMR spectra of Large Spin Systems. Journal of Magnetic Resonance2011.
-
ChemAxon. NMR Predictor. [Link]
- Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry1997, 62(21), 7512–7515.
- Harris, R. K.; Becker, E. D.; De Menezes, S. M. C.; Goodfellow, R.; Granger, P. NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry2001, 73(11), 1795-1818.
- Pretsch, E.; Clerc, T.; Seibl, J.; Simon, W. Tables of Spectral Data for Structure Determination of Organic Compounds. Springer-Verlag, 1989.
-
Steinbeck, C.; Krause, S.; Kuhn, S. NMRShiftDB – Constructing a Free Chemical Information System with Open-Source Components. Journal of Chemical Information and Computer Sciences2003 , 43(6), 1733-1739. [Link]
-
University of Oregon. 13C NMR Chemical Shifts. [Link]
-
Wishart, D. S. CASPRE: A 13C NMR Predictor. [Link]
- Zhang, H.; Gu, Z. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science2021, 12(34), 11476-11486.
-
LibreTexts. 13C NMR Chemical Shift. [Link]
-
LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
University of Calgary. Carbon NMR Spectroscopy. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
